REACTION_CXSMILES
|
C1(C)CCC(C(C)C)[CH:3]([C:10]2([CH:51]3C(C(C)C)CCC(C)C3)[C:19]3[C:14](=[CH:15][CH:16]=[C:17]([CH:20]4C(C(C)C)CCC(C)C4)[CH:18]=3)[C:13]([CH:40]3C(C(C)C)CCC(C)C3)([CH:30]3C(C(C)C)CCC(C)C3)[CH2:12][C:11]2=[O:50])C1.[BH4-].[Na+]>C(O)C>[CH3:20][C:17]1[CH:16]=[CH:15][C:14]2[C:13]([CH3:40])([CH3:30])[CH2:12][CH:11]([OH:50])[C:10]([CH3:3])([CH3:51])[C:19]=2[CH:18]=1 |f:1.2|
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Name
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1,1,4,4,7-pentamenthyl-2-tetralone
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(CC(C(CC1)C(C)C)C1(C(CC(C2=CC=C(C=C12)C1CC(CCC1C(C)C)C)(C1CC(CCC1C(C)C)C)C1CC(CCC1C(C)C)C)=O)C1CC(CCC1C(C)C)C)C
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
After the addition
|
Type
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CONCENTRATION
|
Details
|
After 16 hours the reaction mixture was concentrated under reduced pressure
|
Duration
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16 h
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between water and ethyl acetate
|
Type
|
WASH
|
Details
|
The organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (gradient elution with 5-10% ethyl acetate/hexane)
|
Type
|
CUSTOM
|
Details
|
followed by crystallization from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC=2C(CC(C(C2C1)(C)C)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 39.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |